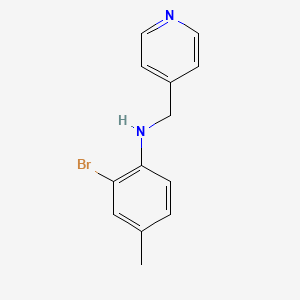![molecular formula C28H28N2O7 B5765692 2-methoxy-4-[(E)-{2-[(2-phenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5765692.png)
2-methoxy-4-[(E)-{2-[(2-phenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-4-[(E)-{2-[(2-phenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenylcyclopropyl group, a hydrazinylidene moiety, and a trimethoxybenzoate ester.
Méthodes De Préparation
The synthesis of 2-methoxy-4-[(E)-{2-[(2-phenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate can be achieved through a multi-step process involving several key reactions. One common synthetic route involves the following steps:
Formation of the phenylcyclopropylcarbonyl hydrazine: This step involves the reaction of phenylcyclopropylcarbonyl chloride with hydrazine hydrate under controlled conditions to form the hydrazine derivative.
Condensation with 2-methoxy-4-formylphenyl 3,4,5-trimethoxybenzoate: The hydrazine derivative is then condensed with 2-methoxy-4-formylphenyl 3,4,5-trimethoxybenzoate in the presence of a suitable catalyst to form the final product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-methoxy-4-[(E)-{2-[(2-phenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups on the aromatic ring are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes.
Applications De Recherche Scientifique
2-methoxy-4-[(E)-{2-[(2-phenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-methoxy-4-[(E)-{2-[(2-phenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s hydrazinylidene moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenylcyclopropyl group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-methoxy-4-[(E)-{2-[(2-phenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate include:
2-methoxy-4-(methoxymethyl)phenol: This compound shares the methoxy and phenyl groups but lacks the hydrazinylidene and trimethoxybenzoate moieties.
2-methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate: This compound has a similar aromatic structure but differs in the functional groups attached to the aromatic ring.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds.
Propriétés
IUPAC Name |
[2-methoxy-4-[(E)-[(2-phenylcyclopropanecarbonyl)hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O7/c1-33-23-12-17(16-29-30-27(31)21-15-20(21)18-8-6-5-7-9-18)10-11-22(23)37-28(32)19-13-24(34-2)26(36-4)25(14-19)35-3/h5-14,16,20-21H,15H2,1-4H3,(H,30,31)/b29-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBCHOTYRFNYBW-MUFRIFMGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3CC3C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3CC3C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({[(2-chlorobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5765624.png)
![N-({N'-[(1E)-1-(2,5-DIMETHYLPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHOXYPHENYL)BENZENESULFONAMIDE](/img/structure/B5765638.png)


![N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B5765668.png)
![2'-{[(3,4-dimethylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5765672.png)

![N-[4-(3-methylbutoxy)benzoyl]glycine](/img/structure/B5765683.png)

![2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N-CYCLOPENTYLACETAMIDE](/img/structure/B5765693.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-methoxybenzamide](/img/structure/B5765700.png)
![1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5765704.png)
